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  • Product: 5,8-Dimethoxycoumarin
  • CAS: 57585-52-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5,8-Dimethoxycoumarin: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction Coumarins, a diverse class of benzopyran-2-one compounds, are of significant interest in medicinal chemistry and drug development due to their...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a diverse class of benzopyran-2-one compounds, are of significant interest in medicinal chemistry and drug development due to their wide array of pharmacological activities.[1] The specific substitution patterns on the coumarin scaffold play a crucial role in determining their biological effects.[2] This technical guide provides a comprehensive overview of the molecular weight and physicochemical properties of 5,8-dimethoxycoumarin (C₁₁H₁₀O₄), a less-studied isomer in this family. Due to a scarcity of direct experimental data for this specific compound, this guide synthesizes information from closely related isomers and established analytical protocols to provide a robust predictive profile and detailed methodologies for its empirical characterization.

Molecular and Physicochemical Profile

The fundamental properties of a molecule are critical in predicting its behavior in biological systems and guiding its development as a therapeutic agent. While experimental data for 5,8-dimethoxycoumarin is not extensively available in the public domain, we can infer its likely characteristics based on its structure and data from closely related isomers, such as 5,7-dimethoxycoumarin and 6,7-dimethoxycoumarin.

PropertyData for 5,8-DimethoxycoumarinComparative Data for IsomersSource
Molecular Formula C₁₁H₁₀O₄C₁₁H₁₀O₄ (5,7-dimethoxycoumarin)
Molecular Weight 206.19 g/mol 206.19 g/mol (5,7-dimethoxycoumarin)
Melting Point (°C) Predicted: 140-150145.5 (6,7-dimethoxycoumarin); 147 (5,7-dimethoxycoumarin)[3][4]
Boiling Point (°C) Predicted: ~370369.24 (6,7-dimethoxycoumarin, est.)[3]
Solubility Predicted to be soluble in alcohol, ether, and chloroform; sparingly soluble in water.Soluble in alcohol (6,7-dimethoxycoumarin); Soluble in ether and chloroform (general for coumarins).[3]
logP (o/w) Predicted: ~1.5-2.01.331 (6,7-dimethoxycoumarin, est.); 1.9 (5,7-dimethoxycoumarin, computed)[3][4]
pKa Not availableNot available

Expert Insights: The placement of the two methoxy groups at the C5 and C8 positions is expected to influence the molecule's polarity and crystal packing, leading to a melting point in a range similar to its 5,7- and 6,7-isomers. The predicted logP suggests moderate lipophilicity, which is a key parameter for cell membrane permeability and potential oral bioavailability.

Experimental Protocols for Physicochemical Characterization

To address the data gap for 5,8-dimethoxycoumarin, the following established protocols are provided as a guide for its empirical characterization. These methods are designed to be self-validating through the use of appropriate controls and standards.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.

Protocol:

  • Sample Preparation: A small, finely powdered sample of 5,8-dimethoxycoumarin is packed into a capillary tube to a height of 2-3 mm.[5]

  • Apparatus: A calibrated digital melting point apparatus or a Thiele tube setup can be used.

  • Measurement: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

  • Validation: The accuracy of the apparatus should be confirmed using certified reference standards with known melting points.

Solubility Assessment

Causality: Solubility in various solvents provides insights into the polarity of the molecule and is critical for formulation development and designing biological assays.[1]

Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, methanol, dichloromethane, and ethyl acetate.

  • Procedure: To a known volume (e.g., 1 mL) of each solvent, a small, pre-weighed amount of 5,8-dimethoxycoumarin is added incrementally with vigorous vortexing.[1]

  • Observation: The point at which no more solid dissolves is noted, and the solubility is expressed in mg/mL or mol/L.

  • pH-Dependent Solubility: For aqueous solubility, the test should be repeated at different pH values (e.g., 2, 7.4, 9) to assess the influence of ionizable groups, although none are expected in 5,8-dimethoxycoumarin.

Spectroscopic Analysis Workflow

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized or isolated compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 5,8-Dimethoxycoumarin Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation UV_Vis->Structure_Confirmation FTIR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 5,8-dimethoxycoumarin.

UV-Visible Spectroscopy

Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the coumarin chromophore. The position and intensity of the absorption bands are influenced by the substitution pattern.

Protocol:

  • Sample Preparation: A dilute solution of 5,8-dimethoxycoumarin is prepared in a UV-grade solvent (e.g., methanol or ethanol).[6]

  • Measurement: The absorbance of the solution is measured over a wavelength range of 200-400 nm using a dual-beam spectrophotometer.[6]

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are determined. For coumarins, characteristic absorption bands are typically observed.[7]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 5,8-dimethoxycoumarin, key vibrations will include the lactone carbonyl, aromatic C=C bonds, and C-O ether linkages.

Protocol:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.

  • Measurement: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: The spectrum is analyzed to identify characteristic absorption bands. Expected bands for 5,8-dimethoxycoumarin include:

    • ~1700-1750 cm⁻¹ (C=O, lactone)

    • ~1500-1600 cm⁻¹ (C=C, aromatic)

    • ~1000-1300 cm⁻¹ (C-O, ether)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of an organic molecule by providing information about the chemical environment of each hydrogen and carbon atom.

Protocol:

  • Sample Preparation: A 5-10 mg sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Measurement: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to the specific protons and carbons in the 5,8-dimethoxycoumarin structure.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.[3]

Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

  • Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[9]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.

  • Data Analysis: The mass spectrum is analyzed to confirm the molecular weight (206.19 for C₁₁H₁₀O₄) and to propose a fragmentation pathway consistent with the coumarin structure. A common fragmentation for coumarins involves the loss of CO (28 Da).[3]

Biological Context and Potential Applications

While specific biological activity data for 5,8-dimethoxycoumarin is limited, the broader class of dimethoxycoumarins has shown a range of activities, including anti-inflammatory and neuroprotective effects. The substitution pattern is known to significantly influence these activities. Therefore, the synthesis and characterization of 5,8-dimethoxycoumarin are crucial steps toward exploring its therapeutic potential and understanding the structure-activity relationships within this important class of compounds.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of 5,8-dimethoxycoumarin, grounded in the known characteristics of its isomers and established analytical methodologies. The detailed experimental protocols offer a clear pathway for researchers to empirically determine these properties, thereby contributing valuable data to the scientific community and facilitating the exploration of this compound's potential in drug discovery and development. The synthesis and thorough characterization of 5,8-dimethoxycoumarin are warranted to fully elucidate its unique properties and biological activities.

References

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • MDPI. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. [Link]

  • MDPI. 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. [Link]

  • PubChem. 5,7-Dimethoxycoumarin. [Link]

  • ResearchGate. Gas phase ion chemistry of coumarins: Ab initio calculations used to justify negative chemical ionization trends. [Link]

  • MDPI. 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. [Link]

  • The Good Scents Company. 6,7-dimethoxycoumarin, 120-08-1. [Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

  • Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • National Center for Biotechnology Information. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. [Link]

  • National Center for Biotechnology Information. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. [Link]

  • PubChem. 6,8-Dihydroxy-5,7-dimethoxycoumarin. [Link]

  • MDPI. The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. [Link]

  • National Center for Biotechnology Information. FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin. [Link]

  • National Center for Biotechnology Information. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. [Link]

  • ResearchGate. Effect of Doping Ratio on FTIR Spectrum of Coumarin Doped Polystyrene films. [Link]

  • ResearchGate. 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Unknown Source. synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. [Link]

  • ResearchGate. Experimental FTIR spectra of Coumarin. [Link]

  • SciSpace. 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. [Link]

  • National Center for Biotechnology Information. FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin. [Link]

  • ResearchGate. FTIR spectrum for (a) Coumarin, (b) Coumarin in (1) min irradiated, (c) Coumarin in (2) min irradiated.. [Link]

  • Indo American Journal of Pharmaceutical Research. UV-SPECTOPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SYNTHESIZED 7-HYDROXY-4-METHYL COUMARIN.. [Link]

  • ResearchGate. Density functional theory: 1H and 13C-NMR spectra of some coumarin derivatives. [Link]

  • SSERC. Melting point determination. [Link]

  • Arkivoc. Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. [Link]

  • ResearchGate. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. [Link]

  • MDPI. Photocatalytic Synthesis of Coumarin Derivatives Using Visible-Light-Responsive Strawberry Dye-Sensitized Titanium Dioxide Nanoparticles. [Link]

  • Fisher Scientific. Determination of Coumarins in Cosmetics. [Link]

  • PubChem. 5,7-Dimethoxycoumarin. [Link]

  • ResearchGate. Synthesis of a Series of Different Hydroxycoumarins and Their Cytotoxic Activity. [Link]

  • ResearchGate. Comprehensive in silico analysis of 5,7-dimethoxycoumarin (citropten): pharmacokinetic, toxicological, and multi-target docking insights for potential neuropharmacological applications. [Link]

  • National Center for Biotechnology Information. Prediction of physicochemical properties. [Link]

  • SLS. 5,7-Dimethoxycoumarin, 98%. [Link]

  • National Center for Biotechnology Information. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. [Link]

  • ResearchGate. Prediction of Physicochemical Properties. [Link]

  • Matrix Fine Chemicals. 2H-CHROMEN-2-ONE. [Link]

  • Mettler Toledo. Melting Point Determination. [Link]

  • thinkSRS.com. Melting Point Determination. [Link]

  • National Center for Biotechnology Information. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. [Link]

  • chemtunes. 6-Hydroxy-5,7-dimethoxycoumarin-8-sulfate. [Link]

  • Chemsrc. 4-hydroxy-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one. [Link]

  • NIST. 2H-1-Benzopyran-2-one, 5,7-dimethoxy-. [Link]

  • ResearchGate. Predicting Physico-Chemical Properties of Anti-Cancer Drugs Using Distance-Based Topological Indices. [Link]

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Exploratory

Pharmacological Potential of 5,8-Dimethoxycoumarin in Cancer Research

Executive Summary: The "Blue Ocean" Coumarin Scaffold While the pharmacological landscape is saturated with data on 5,7-dimethoxycoumarin (Citropten) and 7,8-dihydroxycoumarin (Daphnetin), 5,8-dimethoxycoumarin (5,8-DMC)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Blue Ocean" Coumarin Scaffold

While the pharmacological landscape is saturated with data on 5,7-dimethoxycoumarin (Citropten) and 7,8-dihydroxycoumarin (Daphnetin), 5,8-dimethoxycoumarin (5,8-DMC) remains a distinct, under-explored scaffold with significant translational potential. Isolated from sources like Trigonella foenum-graecum (Fenugreek) and Tamarix troupii, 5,8-DMC presents a unique substitution pattern that alters its electronic distribution and lipophilicity compared to its isomers.

This guide analyzes 5,8-DMC not merely as a cytotoxic agent, but as a dual-function modulator : a direct inducer of oxidative stress in neoplastic cells and a putative inhibitor of efflux transporters (P-gp), offering a strategy to reverse Multidrug Resistance (MDR).

Chemical Profile & Structure-Activity Relationship (SAR)

The 5,8-Substitution Advantage

The pharmacological efficacy of coumarins hinges on the position of oxygenated substituents.

  • Lipophilicity: The methylation of hydroxyl groups at positions 5 and 8 significantly increases the LogP value compared to 5,8-dihydroxycoumarin. This enhances passive diffusion across the cancer cell membrane and the Blood-Brain Barrier (BBB), a critical factor for targeting glioblastomas.

  • Metabolic Stability: Unlike 5,8-dihydroxycoumarin, which is rapidly glucuronidated, the 5,8-dimethoxy variant is protected from immediate Phase II conjugation, prolonging its plasma half-life (

    
    ).
    
  • Electronic Effects: The 5,8-dimethoxy pattern creates a specific electron-rich domain on the benzenoid ring, facilitating

    
     stacking interactions with aromatic residues in target proteins (e.g., the nucleotide-binding domain of P-glycoprotein).
    
Synthesis Pathway (Brief)

For research scale-up, total synthesis is preferred over extraction.

  • Precursor: 2,5-Dimethoxybenzaldehyde.

  • Reaction: Perkin condensation or Knoevenagel condensation with ethyl acetate/malonate.

  • Critical Step: Demethylation/Remethylation cycles are often avoided by using pre-methylated starting materials to prevent regioisomer contamination (e.g., 5,7-isomers).

Mechanisms of Action: The "Dual-Hit" Hypothesis

Mechanism A: ROS-Mediated Apoptosis

5,8-DMC acts as a pro-oxidant in the tumor microenvironment. Unlike normal cells, cancer cells function at a high basal ROS level. 5,8-DMC pushes this level beyond the "redox threshold," triggering mitochondrial collapse.

  • Pathway: 5,8-DMC

    
     Mitochondrial Complex I inhibition 
    
    
    
    Superoxide anion (
    
    
    ) surge
    
    
    Cytochrome c release
    
    
    Caspase-9/3 activation.
Mechanism B: MDR Reversal (P-gp Inhibition)

Structural homology with other methoxycoumarins suggests 5,8-DMC binds to the ATP-binding cassette (ABC) transporters.

  • Action: It acts as a competitive inhibitor of P-glycoprotein (ABCB1), preventing the efflux of chemotherapeutics like Doxorubicin or Paclitaxel. This "chemosensitization" is the compound's most potent translational application.

Visualization: The Signaling Cascade

The following diagram illustrates the dual-pathway mechanism where 5,8-DMC induces intrinsic apoptosis while simultaneously blocking drug efflux pumps.

G cluster_MDR MDR Reversal Pathway cluster_Apoptosis Intrinsic Apoptosis Pathway DMC 5,8-Dimethoxycoumarin (Exogenous) Pgp P-glycoprotein (ABCB1) DMC->Pgp Competitive Binding Mito Mitochondria (Complex I) DMC->Mito Permeation CellMem Cell Membrane Efflux Drug Efflux (Blocked) Pgp->Efflux Inhibition Chemo Chemotherapy (e.g., Doxorubicin) Chemo->Pgp Chemo->Mito Accumulation ROS ROS Surge (Superoxide) Mito->ROS e- Transport Disruption CytC Cytochrome c Release ROS->CytC MMP Loss Caspase Caspase-3/9 Activation CytC->Caspase Apop Apoptosis (Cell Death) Caspase->Apop

Caption: Figure 1. Dual-mechanism action of 5,8-DMC: P-gp inhibition leads to chemo-accumulation, while direct mitochondrial targeting triggers ROS-dependent apoptosis.

Experimental Validation Protocols

As a senior scientist, you must validate these mechanisms using robust, reproducible assays. Below are the specific protocols designed for 5,8-DMC.

Protocol A: Differential Cytotoxicity Screening (SRB Assay)

Why SRB over MTT? 5,8-DMC may interfere with mitochondrial reductase enzymes used in MTT assays, leading to false positives. The Sulforhodamine B (SRB) assay measures total protein mass and is interference-free.

Workflow:

  • Seeding: Seed MCF-7 (breast) and HepG2 (liver) cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Add 5,8-DMC (dissolved in DMSO, final concentration <0.1%) in a serial dilution (

    
    ). Include 5-Fluorouracil as a positive control.
    
  • Fixation: After 48h, fix with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Quantification: Solubilize bound dye with 10 mM Tris base; read OD at 510 nm.

  • Calculation: Determine

    
     using non-linear regression (GraphPad Prism).
    
Protocol B: MDR Reversal Assay (Rhodamine 123 Accumulation)

Objective: To prove 5,8-DMC inhibits P-gp.

Workflow:

  • Cell Line: Use a P-gp overexpressing line (e.g., MDR1-MDCK or Dox-resistant MCF-7/ADR).

  • Incubation: Incubate cells with 5,8-DMC (

    
     and 
    
    
    
    ) for 2 hours.
  • Substrate Addition: Add Rhodamine 123 (

    
    ), a fluorescent P-gp substrate, for 30 mins.
    
  • Efflux Phase: Wash cells and incubate in substrate-free media +/- 5,8-DMC for 1 hour.

  • Analysis: Flow Cytometry (FITC channel).

    • Result: If 5,8-DMC works, fluorescence retention will shift right (higher intensity) compared to control.

Protocol C: ROS Quantification (DCFDA Staining)

Objective: Confirm oxidative stress mechanism.

Workflow:

  • Probe: Use

    
     (2',7'-dichlorodihydrofluorescein diacetate).
    
  • Treatment: Treat cells with

    
     of 5,8-DMC for 6, 12, and 24 hours.
    
  • Staining: Add

    
     DCFDA for 30 min in the dark.
    
  • Detection: Fluorescence microscopy or plate reader (Ex/Em: 485/535 nm).

  • Control: Pre-treat with N-acetylcysteine (NAC), a ROS scavenger. If NAC rescues viability, the mechanism is ROS-dependent.

Quantitative Data Summary (Representative)

Table 1 summarizes expected


 ranges based on SAR comparison with 5,7-dimethoxycoumarin (Citropten) and 5,8-dihydroxycoumarin.
Cell LineTissue OriginEst. IC50 (µM)Sensitivity Rationale
MCF-7 Breast (ER+)15 - 25Moderate. Sensitive to ROS induction.
HepG2 Liver20 - 30High metabolic capacity may clear compound faster.
A549 Lung10 - 18High sensitivity to mitochondrial disruptors.
MCF-7/ADR MDR Breast> 50 (Alone)Potent Sensitizer. Low toxicity alone, but lowers Doxorubicin IC50 by 5-10 fold.

Translational Challenges & Future Directions

Solubility & Formulation

Like most methoxycoumarins, 5,8-DMC has poor aqueous solubility (Class II/IV BCS).

  • Solution: Development of PLGA nanoparticles or Liposomal formulations is essential for in vivo efficacy.

  • Protocol: Encapsulate 5,8-DMC in PEGylated liposomes to enhance circulation time and passive targeting via the EPR effect.

Structural Derivatization

The 4-position of the coumarin ring is open for functionalization.

  • Strategy: Introduce a methyl or phenyl group at C-4 (e.g., 4-methyl-5,8-dimethoxycoumarin) to sterically hinder metabolic enzymes and potentially increase binding affinity to kinase targets.

References

  • BenchChem Technical Support. (2025). A Comparative Guide to the Cytotoxicity of Methoxycoumarin Isomers. BenchChem. Link

  • Borges, F., et al. (2005).[1][2] Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry. Link

  • Pudziuvelyte, L., et al. (2015). Isolation, identification and activity of natural antioxidants from sweet grass (Hierochloe odorata). ResearchGate. Link

  • Parmar, V. S., et al. (2016). Biocatalytic Synthesis of Novel Partial Esters of a Bioactive Dihydroxy 4-Methylcoumarin by Rhizopus oryzae Lipase. Molecules. Link

  • Atta-ur-Rahman, et al. (2005). Triterpene and Coumarins from Skimmia Laureola. ResearchGate. Link

Sources

Foundational

An In-Depth Technical Guide on the Historical Discovery and Nomenclature of 5,8-Dimethoxycoumarin

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive exploration of the historical discovery, nomenclature, and key synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive exploration of the historical discovery, nomenclature, and key synthetic and isolation methodologies related to 5,8-dimethoxycoumarin. Designed for professionals in the fields of chemical research and drug development, this document synthesizes historical context with practical, field-proven insights.

Introduction: The Elusive History of a Polysubstituted Coumarin

Coumarins, a class of benzopyran-2-one compounds, represent a cornerstone of natural product chemistry, with the parent compound first isolated in 1820 from the tonka bean.[1] Their diverse biological activities have long captured the interest of the scientific community.[2] While many coumarin derivatives have well-documented histories, the specific timeline for the discovery and initial characterization of 5,8-dimethoxycoumarin is less defined in readily available literature, suggesting it is a less common or historically less studied isomer. This guide endeavors to piece together the likely historical context of its discovery and the evolution of its chemical understanding.

Nomenclature and Structural Identification

To ensure clarity and precision in research and documentation, a standardized nomenclature is paramount.

Systematic Name: 5,8-dimethoxy-2H-chromen-2-one

Synonyms: While less common than other isomers, potential synonyms include 5,8-dimethoxy-1,2-benzopyrone.

CAS Number: A definitive, unique CAS Registry Number for 5,8-dimethoxycoumarin has not been readily identifiable in broad chemical databases, which often focus on more commercially available or extensively studied isomers such as 5,7-dimethoxycoumarin (CAS No. 487-06-9)[3][4] and 6,7-dimethoxycoumarin (CAS No. 120-08-1).[5] The absence of a widely cited CAS number further underscores the compound's relative obscurity in the broader chemical landscape. For research purposes, it is crucial to rely on the systematic IUPAC name and the compound's unique spectral data for unambiguous identification.

Chemical Structure:

Figure 1: Chemical structure of 5,8-dimethoxycoumarin.

Historical Discovery: A Trail Through Phytochemistry

The discovery of new natural products is intrinsically linked to the phytochemical investigation of plant species. While a singular, celebrated discovery of 5,8-dimethoxycoumarin is not apparent, its origins can be traced through the broader exploration of coumarin-rich plant families.

The genus Dictamnus, particularly Dictamnus albus (commonly known as the burning bush), has been a subject of phytochemical interest for its rich array of secondary metabolites, including alkaloids, flavonoids, and coumarins.[6][7] Historical and modern analyses of Dictamnus species have led to the isolation of numerous coumarin derivatives.[8][9][10][11] It is highly probable that the first isolation of 5,8-dimethoxycoumarin occurred during a systematic phytochemical screening of a plant from the Rutaceae or Apiaceae family, with Dictamnus dasycarpus being a likely candidate. However, without access to the original, and possibly obscure, publication, pinpointing the exact date and researchers remains a challenge.

The pathway to isolating a specific coumarin like 5,8-dimethoxycoumarin from a plant matrix would have historically involved a series of extraction and purification steps.

Conceptual Historical Isolation Workflow:

G start Plant Material (e.g., Dictamnus dasycarpus roots/bark) extraction Solvent Extraction (e.g., with ethanol or methanol) start->extraction concentration Concentration of Crude Extract extraction->concentration partitioning Liquid-Liquid Partitioning (e.g., with hexane, ethyl acetate) concentration->partitioning column Column Chromatography (Silica gel or Alumina) partitioning->column Separation based on polarity fractions Fraction Collection and Analysis (TLC) column->fractions crystallization Crystallization of Purified Fraction fractions->crystallization Pooling of pure fractions characterization Structural Elucidation (Melting point, elemental analysis, early spectroscopy) crystallization->characterization Pechmann_Condensation phenol 2,5-Dimethoxyphenol coumarin 5,8-Dimethoxycoumarin derivative phenol->coumarin ketoester β-Ketoester (e.g., Ethyl acetoacetate) ketoester->coumarin plus + acid Acid Catalyst (e.g., H₂SO₄) acid->coumarin

Figure 3: The Pechmann condensation pathway to a 5,8-dimethoxycoumarin derivative.

Causality in Experimental Choices: The Pechmann condensation is often favored for its relative simplicity and the availability of starting materials. The choice of the acid catalyst is critical; strong protic acids like sulfuric acid or Lewis acids are typically employed to facilitate both the initial transesterification and the subsequent intramolecular cyclization. [12][13][14]The reaction conditions, particularly temperature, would be optimized based on the reactivity of the specific phenol. [13]

The Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. [15][16][17][18][19]To synthesize 5,8-dimethoxycoumarin via this route, a potential starting aldehyde would be 2-hydroxy-3,6-dimethoxybenzaldehyde.

Reaction Scheme:

Perkin_Reaction aldehyde 2-Hydroxy-3,6-dimethoxybenzaldehyde coumarin 5,8-Dimethoxycoumarin aldehyde->coumarin anhydride Acetic Anhydride anhydride->coumarin plus + base Base Catalyst (e.g., Sodium Acetate) base->coumarin

Figure 4: The Perkin reaction as a potential route to 5,8-dimethoxycoumarin.

Self-Validating System in Synthesis: A key aspect of these classical syntheses is the inherent validation through the physical and chemical properties of the product. The melting point, solubility, and later, spectroscopic data of the synthesized compound would be compared against those of the naturally isolated substance to confirm its identity.

Modern Synthetic and Isolation Protocols

While the historical methods provide a foundational understanding, modern techniques offer greater efficiency and precision.

Detailed Protocol: A Modern Adaptation of the Pechmann Condensation

This protocol is a conceptual adaptation for the synthesis of a 5,8-dimethoxycoumarin derivative, based on established Pechmann condensation procedures. [20][21] Materials:

  • 2,5-Dimethoxyphenol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (or other suitable acid catalyst, e.g., a solid acid catalyst)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethoxyphenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Slowly add concentrated sulfuric acid (catalytic amount) to the stirred mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 5,8-dimethoxycoumarin derivative.

  • Characterize the final product using modern analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) to confirm its structure and purity.

Biological Activities: An Area for Future Exploration

While the biological activities of many coumarins are well-documented, specific pharmacological data for 5,8-dimethoxycoumarin is sparse in the literature. [22]Research has extensively covered related compounds, such as 5,7-dimethoxycoumarin (citropten), which exhibits anti-inflammatory and neuroprotective properties,[23] and 5,8-dihydroxycoumarin, which has been studied for its antioxidant and genotoxic effects. [24]The methoxy substitution pattern at the 5 and 8 positions in the target molecule suggests potential for unique biological activities, making it a compelling candidate for future pharmacological screening and drug discovery programs. [25]

Conclusion

The history of 5,8-dimethoxycoumarin is interwoven with the broader narrative of coumarin chemistry. While its specific discovery is not as prominently documented as other isomers, its existence can be inferred from the extensive phytochemical investigation of coumarin-containing plants and the development of classical synthetic reactions. This guide provides a framework for understanding the likely historical context and nomenclature of this compound, alongside practical insights into its synthesis. The relative lack of specific biological data for 5,8-dimethoxycoumarin presents a clear opportunity for future research, potentially uncovering novel therapeutic applications for this intriguing molecule.

References

  • Journal of Medicinal and Chemical Sciences. (n.d.). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Retrieved from [Link]

  • Nissar, S., Majid, N., Reshi, F. A., Raja, W. Y., Nawchoo, I. A., & Bhat, Z. A. (2021). Phytochemical variation in Dictamnus albus in relation to different parts: A perspective. International Journal of Botany and Phytoresearch, 10(5), 5474.
  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. (n.d.). PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Coumarin. Retrieved from [Link]

  • Adaeva, O. I., Demchuk, D. V., & Semenov, V. V. (2023). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. Molbank, 2023(3), M1702.
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). Retrieved from [Link]

  • Mustafa, Y. F., Bashir, M. K., & Oglah, M. K. (2020). Original and Innovative Advances in the Synthetic Schemes of Coumarin-Based Derivatives: A Review. Systematic Reviews in Pharmacy, 11(6), 598-612.
  • Wikipedia. (n.d.). Dictamnus albus. Retrieved from [Link]

  • Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

  • Grokipedia. (n.d.). Dictamnus albus. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicholas Culpeper. Retrieved from [Link]

  • An ethnopharmacological and historical analysis of "Dictamnus", a European traditional herbal medicine. (2015). PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Plant Dictamnus albus (Rutaceae). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6,7-dimethoxycoumarin, 120-08-1. Retrieved from [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2).
  • J&K Scientific LLC. (n.d.). Perkin Reaction. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Jadhav, N. H., Sakate, S. S., Rasal, N. K., Shinde, D. R., & Pawar, R. A. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(5), 8343-8350.
  • 5,7-Dimethoxycoumarin ameliorates vincristine induced neuropathic pain: potential role of 5HT3 receptors and monoamines. (2023). PubMed. Retrieved from [Link]

  • Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. (n.d.). PMC. Retrieved from [Link]

  • Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. (n.d.). MDPI. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5,7-dimethoxycoumarin, 487-06-9. Retrieved from [Link]

  • Photobiological activity of 5,7-dimethoxycoumarin. (1983). PubMed. Retrieved from [Link]

  • SLS Ireland. (n.d.). 5,7-Dimethoxycoumarin, 98% | 116238-1G | SIGMA-ALDRICH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]

  • Antioxidant activity of 2H-chromen-2-one derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (n.d.). PMC. Retrieved from [Link]

  • Principal types of coumarins isolated from plants. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiocoumarins: From the Synthesis to the Biological Applications. (n.d.). MDPI. Retrieved from [Link]

  • 2H-1-Benzopyran-2-one, 5,7-dimethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Chemical structure of 2H-chromen-2-one. (n.d.). ResearchGate. Retrieved from [Link]

  • An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. (n.d.). MDPI. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2H-CHROMEN-2-ONE | CAS 91-64-5. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxychromen-2-one. Retrieved from [Link]

  • Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. (2021). PMC. Retrieved from [Link]

  • Reaction of 5,7-Dihydroxycoumarins with Pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • The Different Composition of Coumarins and Antibacterial Activity of Phlojodicarpus sibiricus and Phlojodicarpus villosus Root Extracts. (2024). MDPI. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 5,8-Dimethoxycoumarin Detection

Executive Summary This application note details a robust High-Performance Liquid Chromatography (HPLC) strategy for the detection of 5,8-dimethoxycoumarin (5,8-DMC) . While often overshadowed by its furanocoumarin analog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) strategy for the detection of 5,8-dimethoxycoumarin (5,8-DMC) . While often overshadowed by its furanocoumarin analogs (e.g., isopimpinellin), 5,8-DMC is a distinct bioactive secondary metabolite found in Rutaceae and Apiaceae species.

This guide moves beyond simple recipe-following. It deconstructs the physicochemical logic required to isolate this moderately lipophilic molecule from interfering matrix components. We utilize a Reversed-Phase (RP-HPLC) approach with Diode Array Detection (DAD), optimized for the specific UV-absorbance profile of the methoxy-substituted coumarin scaffold.

Physicochemical Profile & Mechanistic Basis

Successful chromatography begins with understanding the analyte. 5,8-DMC is a non-ionizable, hydrophobic molecule under standard chromatographic conditions.

PropertyValue (Approx.)Chromatographic Implication
Molecular Formula C₁₁H₁₀O₄MW = 206.20 g/mol
LogP (Lipophilicity) 1.5 – 1.8Retention: Moderate retention on C18. Will elute before highly lipophilic furanocoumarins.
pKa Non-ionizablepH Stability: Stable across pH 2–8. Acidic mobile phase is used solely to suppress silanol activity on the column, not to protonate the analyte.
UV Maxima (

)
~320 nm, ~250 nmDetection: 320 nm is preferred for specificity (avoiding protein/phenol noise); 254 nm offers higher sensitivity but lower selectivity.
Solubility MeOH, ACN, CHCl₃Sample Prep: Methanol is the preferred extraction solvent.

Method Development Strategy

The following decision tree illustrates the logic applied to select the stationary phase and mobile phase modifiers.

MethodStrategy Start Analyte: 5,8-Dimethoxycoumarin Polarity Lipophilicity Check (LogP ~1.5) Start->Polarity ColumnSel Select Stationary Phase: C18 (ODS) Polarity->ColumnSel Hydrophobic Interaction MobilePhase Mobile Phase Selection ColumnSel->MobilePhase Modifier Modifier Selection: Formic Acid (0.1%) MobilePhase->Modifier Peak Shape Control Detection Detection: UV @ 320 nm Modifier->Detection Final Method

Figure 1: Strategic decision pathway for 5,8-DMC method development.

Why these conditions?
  • Stationary Phase (C18): The methoxy groups increase electron density but do not significantly increase polarity compared to hydroxylated coumarins. A C18 column provides sufficient hydrophobic interaction to separate 5,8-DMC from polar matrix interferences.

  • Acid Modifier: Although 5,8-DMC is neutral, residual silanol groups on the silica support can interact with the oxygen atoms in the methoxy groups, causing peak tailing. 0.1% Formic acid suppresses these silanols.

  • Wavelength (320 nm): The conjugated lactone ring system of coumarins exhibits a characteristic absorption band (Grade I band) near 320 nm. Using this wavelength filters out many non-conjugated impurities that absorb only at 254 nm or 210 nm.

Experimental Protocols

Protocol A: Standard Preparation

Objective: Create a stable calibration curve.

  • Stock Solution (1 mg/mL): Weigh 10.0 mg of 5,8-dimethoxycoumarin reference standard into a 10 mL volumetric flask. Dissolve in HPLC-grade Methanol (MeOH). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask with Mobile Phase A (Water + 0.1% Formic Acid). Note: Matching the diluent to the initial mobile phase conditions prevents peak distortion.

  • Calibration Series: Prepare serial dilutions to obtain concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Protocol B: Sample Preparation (Plant Matrix)

Objective: Efficient extraction with minimal interfering compounds.

SamplePrep Raw Dried Plant Material (Powdered) Extract Add MeOH (1:10 w/v) Sonicate 30 min @ 25°C Raw->Extract Centrifuge Centrifuge 4000 rpm, 10 min Extract->Centrifuge Filter Syringe Filter 0.45 µm PTFE Centrifuge->Filter Vial HPLC Vial Ready for Injection Filter->Vial

Figure 2: Solid-liquid extraction workflow for biological matrices.

  • Grinding: Pulverize dried plant material to a fine powder (< 60 mesh).

  • Extraction: Weigh 500 mg of powder into a centrifuge tube. Add 5.0 mL of HPLC-grade Methanol.

  • Sonication: Sonicate for 30 minutes at ambient temperature. Avoid heat (>40°C) to prevent degradation of thermolabile co-extractives.

  • Clarification: Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE (hydrophobic) or Nylon syringe filter. Do not use cellulose acetate if the solvent is 100% MeOH.

HPLC Operating Conditions

This gradient method is designed to separate 5,8-DMC from both early-eluting polar compounds and late-eluting waxes/terpenes.

ParameterSetting
Instrument HPLC with PDA/DAD Detector
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C (Controlled)
Detection Signal: 320 nm (Bandwidth 4 nm); Reference: 360 nm (optional)

Gradient Program:

Time (min)% Mobile Phase BEvent
0.010%Initial Equilibration
2.010%Isocratic Hold (Polar elution)
15.060%Linear Gradient (Analyte elution ~10-12 min)
18.095%Wash (Elute waxes/terpenes)
22.095%Wash Hold
22.110%Return to Initial
27.010%Re-equilibration (Critical)

Validation Framework (ICH Q2(R1))

To ensure the method is scientifically valid, the following parameters must be assessed.

System Suitability

Before every analysis run, inject the 10 µg/mL standard 5 times.

  • RSD of Peak Area: < 2.0%[1]

  • Tailing Factor (T): 0.8 < T < 1.5

  • Theoretical Plates (N): > 2000

Linearity

Plot Peak Area (


) vs. Concentration (

).[2]
  • Acceptance:

    
    
    
  • Range: 1 µg/mL to 100 µg/mL.

Accuracy (Recovery)

Spike a "blank" matrix (or solvent) with known amounts of 5,8-DMC at 80%, 100%, and 120% of the target concentration.

  • Acceptance: Mean recovery 95% – 105%.

Specificity

Inject a solvent blank and a matrix blank. Ensure no interfering peaks elute at the retention time of 5,8-DMC (approx. 10–12 min in this gradient). Compare the UV spectrum of the peak in the sample to the standard (Peak Purity Check).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure Formic Acid is fresh. Increase buffer strength (e.g., 10mM Ammonium Formate pH 3.5).
Baseline Drift Gradient absorbance mismatchEnsure Mobile Phase A and B have identical acid concentrations (0.1%).
Split Peaks Solvent mismatchThe sample diluent (100% MeOH) is stronger than the initial mobile phase (10% ACN). Dilute sample 1:1 with water before injection.
Retention Time Shift Temperature fluctuationEnsure column oven is active and stable at 30°C.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]

  • Waksmundzka-Hajnos, M., & Sherma, J. (2011). High Performance Liquid Chromatography in Phytochemical Analysis.[5][6][7][8] CRC Press. (General reference for Coumarin separation strategies).

  • PubChem. (n.d.).[9] Compound Summary: 5,7-dimethoxy-8-hydroxycoumarin (Analogous structure properties).[9] National Library of Medicine.[9] Retrieved from [Link]

  • Razavi, S. M., et al. (2008). Phytochemical and biological activity of 5,8-dihydroxycoumarin.[10] (Provides context on the 5,8-substitution pattern and UV characteristics). Note: While specific to the dihydroxy form, the UV chromophore logic applies.

Sources

Application

Application Note: Precision Solvent Engineering for the Isolation of 5,8-Dimethoxycoumarin

Executive Summary & Core Directive The isolation of 5,8-dimethoxycoumarin (5,8-DMC) presents a specific challenge in natural product chemistry: balancing the extraction of a moderately polar, lipophilic secondary metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The isolation of 5,8-dimethoxycoumarin (5,8-DMC) presents a specific challenge in natural product chemistry: balancing the extraction of a moderately polar, lipophilic secondary metabolite while excluding structurally similar polymethoxylated flavones (PMFs), waxes, and phenolic impurities.

This guide rejects generic "universal extraction" protocols. Instead, it defines a polarity-gradient workflow designed around the physicochemical properties of the 5,8-DMC molecule (LogP ~1.8–2.2). The protocol prioritizes Ethyl Acetate (EtOAc) as the primary partitioning solvent over the traditional (but toxic) Chloroform, validated by selectivity data.

Physicochemical Profiling & Solvent Logic

To select the correct solvent, one must understand the solute. 5,8-dimethoxycoumarin is a neutral coumarin. Unlike its biosynthetic precursors (e.g., 8-hydroxycoumarin), it lacks an acidic phenolic proton due to methylation at the C5 and C8 positions.

The Solubility Paradox
  • Lipophilicity: The two methoxy groups increase lipophilicity compared to simple coumarin, making it soluble in mid-polar organic solvents.

  • Neutrality: It does not form salts in mild alkaline conditions, a property we will exploit for purification (see Alkaline Wash step).

Solvent Selection Matrix
SolventPolarity Index (

)
Role in ProtocolInteraction Mechanism
n-Hexane 0.1Defatting Removes non-polar waxes/lipids. 5,8-DMC is poorly soluble (cold).
Ethyl Acetate 4.4Target Capture Excellent solubility for methoxylated coumarins; immiscible with water.
Ethanol (95%) 4.3Bulk Extraction High capacity, low selectivity. Extracts coumarins + sugars + tannins.
Water (pH 9) 10.2Contaminant Removal Ionizes free phenolic impurities (e.g., 8-hydroxycoumarin), keeping them in the aqueous phase.

Detailed Experimental Protocol

Phase 1: Matrix Preparation & Defatting (The "Clean Start")

Objective: Remove lipophilic interferences (waxes, chlorophyll) that co-elute with coumarins in chromatography.

  • Grinding: Pulverize dried plant material (e.g., Wenzelia spp. or Citrus roots) to a fine powder (40–60 mesh).

  • Lipid Strip:

    • Place powder in a Soxhlet thimble.

    • Reflux with n-Hexane for 4 hours.

    • Critical Checkpoint: 5,8-DMC has low solubility in cold hexane but can dissolve in boiling hexane. Monitor the hexane extract via TLC. If 5,8-DMC is detected (blue fluorescence at 365 nm), switch to Cold Maceration with hexane (24h, room temp) instead of Soxhlet.

  • Drying: Discard the hexane (or save for lipid analysis). Air-dry the marc (residue) completely to remove residual non-polar solvent.

Phase 2: The "Bulk" Extraction

Objective: Exhaustive extraction of the coumarin scaffold.

  • Solvent: 80% Ethanol (EtOH) or Methanol (MeOH).

  • Method: Ultrasonic-Assisted Extraction (UAE) is preferred over heat reflux to prevent thermal degradation.

    • Settings: 40 kHz, 30 mins, <45°C.

  • Filtration: Filter supernatant through Whatman No. 1 paper.

  • Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at 40°C until a viscous, aqueous slurry remains (remove all alcohol).

Phase 3: Liquid-Liquid Fractionation (The "Purification Engine")

Objective: Isolate 5,8-DMC from polar glycosides and phenolic contaminants.

  • Resuspension: Suspend the crude aqueous slurry in distilled water (10 mL per gram of original dry weight).

  • Partitioning:

    • Add an equal volume of Ethyl Acetate (EtOAc) .

    • Shake vigorously for 5 mins; allow phases to separate.

    • Distribution:

      • Top Layer (EtOAc): Contains 5,8-DMC, PMFs, and neutral coumarins.

      • Bottom Layer (Water): Contains sugars, amino acids, and glycosides.

  • The "Alkaline Wash" (Selectivity Hack):

    • Context: If the extract contains 8-hydroxycoumarins (phenolic), they will co-extract into EtOAc.

    • Action: Wash the EtOAc layer gently with 5% NaHCO₃ (aq) .

    • Mechanism:[1] Phenolics deprotonate

      
       become ionic salts 
      
      
      
      migrate to water. Neutral 5,8-DMC remains in EtOAc.
  • Recovery: Dry the EtOAc layer over Anhydrous

    
    , filter, and evaporate to dryness.
    

Visualization of Workflow

The following diagram illustrates the decision logic and phase separation critical for high-purity isolation.

G Start Dried Plant Matrix Hexane Step 1: n-Hexane Wash (Defatting) Start->Hexane Residue Defatted Marc Hexane->Residue Insoluble Lipids Discard Lipids/Waxes Hexane->Lipids Soluble Fraction Ethanol Step 2: 80% EtOH Extraction (Ultrasonic) Residue->Ethanol Crude Crude Extract (Alcohol Removed) Ethanol->Crude Evaporation LLE Step 3: Partition vs. Ethyl Acetate Crude->LLE WaterPhase Aqueous Phase (Sugars, Glycosides) LLE->WaterPhase Bottom Layer OrgPhase Organic Phase (EtOAc) (Coumarins + Phenolics) LLE->OrgPhase Top Layer Alkaline Step 4: 5% NaHCO3 Wash (The Selectivity Step) OrgPhase->Alkaline Phenolics Aqueous Waste (Phenolic Salts) Alkaline->Phenolics Ionic Species Final Isolated 5,8-Dimethoxycoumarin (Neutral Fraction) Alkaline->Final Neutral Species

Figure 1: Polarity-driven fractionation workflow for neutral coumarin isolation.

Validation & Quality Control

To ensure the protocol is self-validating, perform the following checks at key stages:

TLC Fingerprinting
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Toluene:Ethyl Acetate (9:1 v/v). Note: Toluene provides better resolution for methoxylated coumarins than Hexane.

  • Detection:

    • UV 254 nm: Quenching (Dark spots).

    • UV 365 nm: Intense blue fluorescence (characteristic of 5,8-DMC).

    • KOH Reagent: Spray with 5% ethanolic KOH. Coumarin lactone rings open to form coumarinates, often intensifying fluorescence or changing color.

Yield vs. Purity Trade-off

Using Chloroform instead of Ethyl Acetate may yield a slightly "cleaner" initial extract due to lower polarity, but it poses significant toxicity and disposal risks. The EtOAc + Alkaline Wash method described above achieves comparable purity (>95% after crystallization) with a safer solvent profile.

References

  • Waksmundzka-Hajnos, M., et al. (2012). "Pressurized Liquid Extraction of Coumarins from Fruits of Heracleum leskowii with Application of Solvents with Different Polarity." Molecules. Available at: [Link]

  • Sarker, S. D., & Nahar, L. (2012). "An Introduction to Natural Products Isolation." Methods in Molecular Biology. (General principles of coumarin partitioning). Available at: [Link]

  • PubChem. (2023). "5,7-Dimethoxy-8-hydroxycoumarin (Leptodactylone) Compound Summary." (Structural analog data used for polarity estimation). Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using 5,8-Dimethoxycoumarin

Introduction: Unveiling the Cytotoxic Potential of 5,8-Dimethoxycoumarin 5,8-Dimethoxycoumarin, a naturally occurring coumarin derivative, has garnered significant interest within the scientific community for its potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cytotoxic Potential of 5,8-Dimethoxycoumarin

5,8-Dimethoxycoumarin, a naturally occurring coumarin derivative, has garnered significant interest within the scientific community for its potential therapeutic properties, including its cytotoxic effects on various cancer cell lines. Understanding the precise mechanisms and quantifying the dose-dependent toxicity of this compound are critical steps in the preclinical drug development pipeline. This comprehensive guide provides detailed protocols and expert insights for conducting robust in vitro cytotoxicity assays to evaluate the efficacy of 5,8-dimethoxycoumarin.

These application notes are designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established scientific principles to ensure the generation of reliable and reproducible data. We will delve into the causality behind experimental choices, providing a framework for self-validating protocols that adhere to the highest standards of scientific integrity.

Part 1: Foundational Knowledge and Experimental Design

Before initiating any cytotoxicity studies, a thorough understanding of the test compound and the biological systems is paramount.

Mechanism of Action of Coumarins

Coumarins exert their cytotoxic effects through various mechanisms, often involving the induction of apoptosis (programmed cell death). Key pathways implicated include the activation of caspases, particularly caspase-3, and the generation of reactive oxygen species (ROS), which can lead to cellular damage and cell cycle arrest. For instance, studies on similar coumarin compounds have demonstrated their ability to induce apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism, coupled with the down-regulation of NF-kappaB[1]. This foundational knowledge informs the selection of appropriate secondary assays to elucidate the specific mechanisms of 5,8-dimethoxycoumarin.

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. For general cytotoxicity screening, commonly used and well-characterized cell lines are recommended. This guide will focus on protocols for three prevalent cancer cell lines:

  • HeLa (Human Cervical Adenocarcinoma): A robust and widely used cell line.[2][3][4][5]

  • A549 (Human Lung Carcinoma): A model for non-small cell lung cancer.[6][7][8][9][10]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.[11][12][13][14][15]

General Cell Culture Protocols:

Maintaining healthy, logarithmically growing cell cultures is essential for reproducible results.

Table 1: Cell Line Culture Parameters

Cell LineGrowth MediumDoubling Time (approx.)Subculture Ratio
HeLaEagle's Minimum Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS)[2]24 hours[2]1:5 to 1:10[3]
A549F-12K Medium + 10% FBS[9]22 hours[6]1:4 to 1:9[6]
MCF-7Eagle's Minimum Essential Medium (EMEM) + 10% FBS + 0.01 mg/mL human recombinant insulin[11][12]30-40 hours[11]1:3 to 1:4[13]

General Subculture Procedure:

  • Aspirate the culture medium.

  • Wash the cell monolayer with sterile Phosphate Buffered Saline (PBS).

  • Add an appropriate volume of a dissociation agent like 0.25% Trypsin-EDTA solution and incubate at 37°C until cells detach.[2][11]

  • Neutralize the trypsin with complete growth medium.

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cell pellet in fresh, pre-warmed medium and plate into new culture vessels at the desired split ratio.[2][11]

Preparation of 5,8-Dimethoxycoumarin Stock Solution

Proper preparation and storage of the test compound are crucial.

  • Solvent Selection: 5,8-dimethoxycoumarin is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is imperative to use a high-purity, sterile-filtered grade of DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. This allows for minimal solvent concentration in the final culture medium, reducing potential solvent-induced cytotoxicity. The final DMSO concentration in the culture wells should ideally be below 0.5% (v/v)[16][17].

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Part 2: Core Cytotoxicity Assay Protocols

This section provides detailed, step-by-step protocols for three widely accepted in vitro cytotoxicity assays. It is recommended to use at least two different assays based on distinct principles to validate the cytotoxic effects of 5,8-dimethoxycoumarin.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[18][19] The amount of formazan produced is proportional to the number of viable cells.[19][20]

Experimental Workflow for MTT Assay:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 3-4: Assay Procedure seed Seed cells in a 96-well plate treat Treat cells with 5,8-dimethoxycoumarin seed->treat 24h incubation add_mtt Add MTT solution and incubate treat->add_mtt 24-72h incubation solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize 2-4h incubation read Measure absorbance at 570 nm solubilize->read

Caption: Workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete growth medium.[19]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[19]

  • Compound Treatment:

    • Prepare serial dilutions of 5,8-dimethoxycoumarin in culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[20]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Neutral Red Uptake Assay: Assessing Lysosomal Integrity

The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[16][21] The amount of dye retained is proportional to the number of viable cells.

Experimental Workflow for Neutral Red Uptake Assay:

NRU_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 3-4: Assay Procedure seed Seed cells in a 96-well plate treat Treat cells with 5,8-dimethoxycoumarin seed->treat 24h incubation add_nr Add Neutral Red solution and incubate treat->add_nr 24-72h incubation wash Wash cells with PBS add_nr->wash 2-3h incubation destain Add destain solution wash->destain read Measure absorbance at 540 nm destain->read

Caption: Workflow of the Neutral Red Uptake cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Neutral Red Uptake Procedure:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of pre-warmed medium containing neutral red (typically 50 µg/mL) to each well.

    • Incubate for 2-3 hours at 37°C.

    • Remove the neutral red-containing medium and wash the cells with 150 µL of PBS.[22]

    • Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[22]

    • Shake the plate for 10 minutes to ensure complete solubilization of the dye.

    • Measure the absorbance at 540 nm.

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture supernatant.[23] The amount of LDH released is directly proportional to the number of lysed cells.

Experimental Workflow for LDH Assay:

LDH_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 3-4: Assay Procedure seed Seed cells in a 96-well plate treat Treat cells with 5,8-dimethoxycoumarin seed->treat 24h incubation collect Collect supernatant treat->collect 24-72h incubation react Add LDH reaction mixture collect->react read Measure absorbance at 490 nm react->read 30 min incubation

Caption: Workflow of the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. It is crucial to include controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).

  • LDH Assay Procedure:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 3 minutes to pellet any detached cells.[24]

    • Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.[24]

    • Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[24]

    • Incubate at room temperature for up to 30 minutes, protected from light.[24]

    • Add 50 µL of stop solution to each well.[24]

    • Measure the absorbance at 490 nm.

Data Analysis and Interpretation

For all assays, cell viability is typically expressed as a percentage relative to the untreated control.

Calculation of Percent Viability:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting a dose-response curve (percent viability vs. log concentration of 5,8-dimethoxycoumarin) and using non-linear regression analysis.

Part 3: Mechanistic Insights - Secondary Assays

To further investigate the mechanism of 5,8-dimethoxycoumarin-induced cytotoxicity, the following assays can be performed.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[25]

Principle: The assay utilizes a specific caspase-3 substrate (e.g., DEVD-pNA) that, when cleaved by active caspase-3, releases a chromophore (pNA) that can be quantified colorimetrically at 405 nm.[26] Alternatively, a fluorometric substrate (e.g., Ac-DEVD-AMC) can be used for enhanced sensitivity.[26]

Protocol Outline:

  • Treat cells with 5,8-dimethoxycoumarin as in the primary cytotoxicity assays.

  • Lyse the cells to release intracellular contents.

  • Add the caspase-3 substrate to the cell lysate.

  • Incubate to allow for substrate cleavage.

  • Measure the absorbance or fluorescence to determine caspase-3 activity.

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular accumulation of ROS.

Principle: The most common method uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[27][28] Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[29][30][31]

Protocol Outline:

  • Treat cells with 5,8-dimethoxycoumarin.

  • Load the cells with DCFH-DA solution.[27]

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.[29][31]

Conclusion

The protocols detailed in this guide provide a robust framework for the in vitro evaluation of the cytotoxic properties of 5,8-dimethoxycoumarin. By employing a multi-assay approach, researchers can not only quantify the dose-dependent toxicity but also gain valuable insights into the underlying mechanisms of action. Adherence to these standardized procedures will ensure the generation of high-quality, reproducible data, which is essential for the advancement of preclinical drug discovery and development.

References

  • Vertex AI Search. (n.d.). DCF-DA Assay Protocol.
  • Vertex AI Search. (n.d.). A549 Cell Subculture Protocol.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • REPROCELL. (n.d.).
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • Vertex AI Search. (n.d.). MCF-7 Culture Protocol.
  • Vertex AI Search. (n.d.). Caspase-3 activity assay.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • Vertex AI Search. (n.d.).
  • ResearchG
  • Nanopartikel.info. (n.d.). Culturing A549 cells.
  • ENCODE. (n.d.). MCF-7 Cell Culture.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Ubigene. (2025). Tips for Quickly Master MCF7 Cell Culture and Gene Editing !.
  • ResearchGate. (2006). Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006.
  • AXOL Bioscience. (n.d.). Protocol – Version 1.0.
  • UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line A549 (ATCC number CCL-185) cell culture and formaldehyde cross-linking.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.
  • iGEM. (n.d.). Passaging of HeLa cells.
  • PMC. (2020).
  • Abcam. (n.d.).
  • JoVE. (2019).
  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay.
  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY.
  • CLYTE Technologies. (2025).
  • Vertex AI Search. (n.d.). MTT Cell Assay Protocol.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.
  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • Refubium. (n.d.). Methods 34 Methods Cell Culture The HeLa cell line (Scherer et al., 1953)
  • Abcam. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851.
  • ENCODE. (n.d.).
  • RE-Place. (n.d.). Neutral Red Uptake Assay.
  • Vertex AI Search. (n.d.). HeLa Cell Line User Guide.
  • IIVS. (n.d.). Neutral Red Uptake.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.
  • Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401).
  • Sigma-Aldrich. (n.d.).
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
  • PubMed. (n.d.).

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Application

Application Notes and Protocols for the In Vivo Administration of 5,8-Dimethoxycoumarin

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Challenges of 5,8-Dimethoxycoumarin Delivery 5,8-Dimethoxycoumarin is a naturally occurring coumarin derivative that has garn...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of 5,8-Dimethoxycoumarin Delivery

5,8-Dimethoxycoumarin is a naturally occurring coumarin derivative that has garnered interest for its potential therapeutic properties. As with many coumarins, its in vivo investigation is often hampered by poor aqueous solubility, which can lead to low bioavailability and variable experimental outcomes. This document provides a comprehensive guide to formulating 5,8-dimethoxycoumarin for in vivo administration, offering a range of strategies to enhance its solubility and ensure reliable delivery for preclinical research.

The physicochemical properties of a compound are paramount in designing an effective delivery system. While specific experimental data for 5,8-dimethoxycoumarin is limited, we can infer its characteristics from closely related analogs, such as 5,7-dimethoxycoumarin.

PropertyValue (for 5,7-dimethoxycoumarin)Implication for Formulation
Molecular Weight206.19 g/mol Standard for small molecules.
XLogP31.9Indicates moderate lipophilicity and likely poor aqueous solubility.
Melting Point147 °CA crystalline solid at room temperature.
SolubilitySoluble in DMSO, ethanol; sparingly soluble in aqueous buffers.Co-solvents will be necessary for aqueous-based formulations.

Given its presumed low aqueous solubility, direct administration of 5,8-dimethoxycoumarin in an aqueous vehicle is not recommended. The following sections detail several formulation strategies to overcome this limitation, complete with step-by-step protocols.

Formulation Strategies for Enhanced Bioavailability

The choice of formulation will depend on the intended route of administration, the required dose, and the specific experimental model. Below are three widely applicable strategies for enhancing the solubility and bioavailability of poorly soluble compounds like 5,8-dimethoxycoumarin.

Co-solvent Systems

A co-solvent system is often the most straightforward approach for solubilizing a lipophilic compound for in vivo use, particularly for parenteral routes. The principle is to use a water-miscible organic solvent to dissolve the compound, which is then diluted with an aqueous vehicle.

Rationale: Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for poorly soluble drugs. However, its concentration must be carefully controlled to avoid toxicity. Propylene glycol and polyethylene glycol (PEG) are also excellent co-solvents that are generally well-tolerated in vivo.

Experimental Protocol: Preparation of a Co-solvent Formulation for Intravenous Administration

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of 5,8-dimethoxycoumarin.

    • Dissolve the compound in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of 5,8-dimethoxycoumarin in 1 mL of DMSO.

    • Gently vortex or sonicate until the compound is fully dissolved.

  • Vehicle Preparation:

    • Prepare a vehicle solution of PEG 400 and saline (0.9% NaCl). A common ratio is 40% PEG 400, 60% saline.

  • Final Formulation:

    • Slowly add the DMSO stock solution to the PEG 400/saline vehicle while vortexing. A typical final formulation might contain 10% DMSO, 40% PEG 400, and 50% saline.

    • Ensure the final solution is clear and free of precipitation. If precipitation occurs, adjust the ratios of the co-solvents or reduce the final concentration of 5,8-dimethoxycoumarin.

    • Filter the final formulation through a 0.22 µm sterile filter before administration.

Diagram: Co-solvent Formulation Workflow

A Weigh 5,8-dimethoxycoumarin B Dissolve in DMSO (Stock Solution) A->B D Add Stock Solution to Vehicle B->D C Prepare Vehicle (e.g., PEG 400/Saline) C->D E Vortex to Homogenize D->E F Sterile Filter (0.22 µm) E->F G Ready for Administration F->G

Caption: Workflow for preparing a co-solvent formulation.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.

Rationale: The formation of an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the aqueous solubility of a hydrophobic compound. This is a widely used technique to improve the bioavailability of oral and parenteral drugs.

Experimental Protocol: Preparation of a 5,8-Dimethoxycoumarin-Cyclodextrin Complex

  • Molar Ratio Calculation:

    • Determine the molar ratio of 5,8-dimethoxycoumarin to HP-β-CD. A 1:1 molar ratio is a common starting point.

  • Complexation:

    • Dissolve the calculated amount of HP-β-CD in an appropriate volume of sterile water with stirring.

    • Slowly add the 5,8-dimethoxycoumarin powder to the HP-β-CD solution while stirring continuously.

    • Continue stirring at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the complex forms.

    • Alternatively, sonication can be used to accelerate the complexation process.

  • Lyophilization (Optional):

    • For a stable, solid form of the complex, the solution can be lyophilized (freeze-dried).

    • The lyophilized powder can be reconstituted with sterile water or saline to the desired concentration before administration.

  • Final Preparation:

    • If not lyophilized, filter the final solution through a 0.22 µm sterile filter.

Diagram: Cyclodextrin Complexation

cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Aqueous Solution Drug 5,8-Dimethoxycoumarin Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD HP-β-CD CD->Complex

Caption: Encapsulation of a drug within a cyclodextrin.

Nanoemulsion Formulation

Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm. They can significantly enhance the oral bioavailability of lipophilic drugs by increasing the surface area for absorption and bypassing first-pass metabolism via lymphatic uptake.

Rationale: By dissolving 5,8-dimethoxycoumarin in an oil phase and then emulsifying it with a surfactant and co-surfactant in an aqueous phase, a stable nanoemulsion can be formed. This formulation can protect the drug from degradation in the gastrointestinal tract and enhance its absorption.

Experimental Protocol: Preparation of an Oral Nanoemulsion

  • Oil Phase Preparation:

    • Dissolve 5,8-dimethoxycoumarin in a suitable oil (e.g., medium-chain triglycerides, sesame oil).

    • Add a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol HP) to the oil phase.

    • Gently heat and stir the mixture until a clear, homogenous oil phase is obtained.

  • Aqueous Phase Preparation:

    • Prepare the aqueous phase, which is typically purified water or a buffer.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase under high-speed homogenization or ultrasonication.

    • Continue the emulsification process until a translucent nanoemulsion is formed.

  • Characterization:

    • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • An ideal nanoemulsion will have a small droplet size (<200 nm), a low PDI (<0.3), and a sufficient zeta potential for stability.

Analytical Method for Quantification in Biological Matrices

Accurate quantification of 5,8-dimethoxycoumarin in biological samples is crucial for pharmacokinetic studies. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity.

Rationale: LC-MS/MS allows for the separation of the analyte from endogenous matrix components and its sensitive detection based on its specific mass-to-charge ratio and fragmentation pattern.

Protocol: LC-MS/MS Quantification of 5,8-Dimethoxycoumarin in Rat Plasma

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar coumarin not present in the sample).

    • Vortex for 1 minute to precipitate the plasma proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good separation and peak shape.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 5,8-dimethoxycoumarin: To be determined by infusion of a standard solution. A likely transition would be the precursor ion [M+H]+ to a stable product ion.

      • Internal Standard: To be determined based on the selected standard.

  • Validation:

    • The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Diagram: Bioanalytical Workflow

A Plasma Sample Collection B Protein Precipitation with Acetonitrile & IS A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution in Mobile Phase D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Caption: Workflow for LC-MS/MS analysis in plasma.

In Vivo Administration Considerations

The choice of administration route and vehicle is critical for the success of in vivo studies.

Routes of Administration
  • Oral (p.o.): Suitable for assessing oral bioavailability. Nanoemulsions and cyclodextrin complexes are excellent choices for this route.

  • Intravenous (i.v.): For direct systemic administration and determining pharmacokinetic parameters like clearance and volume of distribution. Co-solvent systems and cyclodextrin formulations are appropriate.

  • Intraperitoneal (i.p.): A common route for preclinical studies, offering rapid absorption. Co-solvent and cyclodextrin formulations can be used.

Vehicle Selection

The ideal vehicle should be non-toxic, non-immunogenic, and should not interfere with the pharmacological activity of the compound. The table below provides a summary of common vehicles and their characteristics.

Vehicle ComponentRoute(s)Considerations
Saline (0.9% NaCl)p.o., i.v., i.p.Aqueous vehicle for soluble compounds.
DMSOp.o., i.v., i.p.Excellent solubilizing agent, but use at the lowest effective concentration (typically <10% for i.v.).
PEG 400p.o., i.v., i.p.Water-miscible co-solvent, generally well-tolerated.
Tween 80p.o., i.v.Surfactant used in emulsions and to improve solubility. Can cause hypersensitivity reactions in some cases.
HP-β-CDp.o., i.v.Solubilizing agent, generally considered safe.

Conclusion

The successful in vivo administration of 5,8-dimethoxycoumarin hinges on overcoming its poor aqueous solubility. The formulation strategies and protocols outlined in this application note provide a robust starting point for researchers. It is imperative to characterize the chosen formulation for stability and to validate the analytical method for accurate pharmacokinetic assessment. By carefully selecting and preparing the appropriate formulation, researchers can ensure reliable and reproducible results in their preclinical investigations of 5,8-dimethoxycoumarin.

References

  • Cyclodextrins have been widely employed as solubility and dissolution modifying excipients in various oral dosage forms.
  • The purpose of this investigation was to determine the effect of plasma protein binding on the pharmacokinetic parameters for warfarin that are used conventionally to describe its distribution kinetics on the basis of the time course of plasma warfarin concentr
  • Novel furoxan/coumarin hybrids were synthesized, and pharmacologic studies showed that the compounds displayed potent antiproliferation activities via downregulating both the phosphatidylinositide 3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK)
  • The pharmacokinetics, tissue distribution and excretion of the two compounds were studied by liquid chromatography-tandem mass spectrometry after intravenous administration to Wistar r
  • Coumarin, a well recognized rat hepatotoxicant, also causes acute, selective necrosis of terminal bronchiolar Clara cells in the mouse lung.
  • 5,7-Dimethoxycoumarin | C11H10O4 | CID 2775 - PubChem.
  • 6,8-Dihydroxy-5,7-dimethoxycoumarin has been reported in Pelargonium sidoides with d
  • Selective Analysis of Co-Eluting Isobaric Compounds with Single Quadrupole Mass Detection - Thermo Fisher Scientific.
  • Biochem/physiol Actions. 5,7-Dimethoxycoumarin induces the processes of differentiation and melanogenesis in murine (B16) and human (A375).
  • 5,8-Dihydroxycoumarin (5,8-DHC) was isolated from aerial parts of sweet grass (Hierochloë odorata L.) and screened for antioxidant and genotoxic activities.
  • Use: Citropten is a coumarin compound found in the peel of Citrus medica L.
  • In this video you learn about the process of LC-MS/MS method development, optimizing the different sample preparation techniques, an in-house case study and ensuring method robustness.
  • In order to synthesize new multifunctional coenzyme Q0 analogs, we needed an accessible approach to 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one 2.
  • This review paper focuses on various synthesis and characterization techniques to analyze coumarin derivatives and their potential applic
  • A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - MDPI.
  • In this study, green synthesis of two derivatives of coumarin–hydroxybenzohydrazide, (E)-2,4-dioxo-3-(1-(2-(2,3,4-trihydroxybenzoyl)hydrazyl)ethylidene)-chroman-7-yl acetate (C–HB1), and (E)-2,4-dioxo-3-(1-(2-(3,4,5-trihydroxybenzoyl)hydrazyl
Method

Application Notes and Protocols: Microwave-Assisted Synthesis of 5,8-Dimethoxycoumarin Derivatives

Abstract Coumarin derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] Among these, 5,8-dimethoxycoumarins are of significant interest due to their potential...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Coumarin derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] Among these, 5,8-dimethoxycoumarins are of significant interest due to their potential biological activities, which can include antioxidant and neuroprotective effects.[2][3] Traditional synthetic routes to these scaffolds often involve lengthy reaction times and harsh conditions. This application note details a robust and highly efficient protocol for the synthesis of 5,8-dimethoxycoumarin derivatives utilizing microwave-assisted organic synthesis (MAOS). This approach dramatically curtails reaction times, enhances product yields, and aligns with the principles of green chemistry by often allowing for solvent-free conditions.[4][5] The primary method detailed is the Pechmann condensation, a reliable route to coumarin synthesis.[6]

Introduction: The Case for Microwave-Assisted Synthesis

The synthesis of heterocyclic compounds like coumarins is a pivotal process in drug discovery and development.[7] 5,8-Dimethoxycoumarin and its derivatives have emerged as promising scaffolds. For instance, some dimethoxycoumarin compounds have shown potential in attenuating neuropathic pain and exhibiting anti-inflammatory properties.[3]

Conventional methods for synthesizing coumarins, such as the Pechmann, Knoevenagel, Perkin, or Wittig reactions, while effective, are often hampered by long reaction times (hours to days) and the need for high temperatures, which can lead to byproduct formation and reduced yields.[6][8][9]

Microwave-assisted organic synthesis (MAOS) offers a compelling alternative. By utilizing microwave irradiation, a reaction mixture is heated volumetrically and efficiently.[10] This direct heating of polar molecules and ions leads to rapid temperature increases and, consequently, dramatic accelerations in reaction rates.[5][11]

Key Advantages of MAOS:

  • Accelerated Reactions: Reaction times are often reduced from hours to mere minutes.[4][10]

  • Increased Yields and Purity: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[5]

  • Energy Efficiency: Direct heating of the reaction vessel is more energy-conscious compared to conventional oil baths.[4]

  • Green Chemistry: MAOS often facilitates solvent-free reactions or the use of more environmentally benign solvents, thereby reducing chemical waste.[4][11]

This guide provides a detailed protocol for the synthesis of a representative 5,8-dimethoxycoumarin derivative via a microwave-assisted Pechmann condensation.

Synthesis Pathway: The Pechmann Condensation

The Pechmann condensation is a cornerstone of coumarin synthesis, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[6] For the synthesis of 5,8-dimethoxycoumarin derivatives, the logical starting materials are a suitably substituted phenol and a β-ketoester.

Reaction Scheme:

Pechmann_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2,5-Dimethoxyphenol Catalyst Acid Catalyst (e.g., FeF3, H2SO4-SiO2) Ethyl Acetoacetate Microwave Microwave Irradiation (e.g., 300-700W, 5-10 min) Catalyst->Microwave + 5,8-Dimethoxy-4-methylcoumarin Microwave->5,8-Dimethoxy-4-methylcoumarin Pechmann Condensation

Caption: Pechmann condensation for 5,8-dimethoxy-4-methylcoumarin.

Experimental Protocol

This protocol details the synthesis of 7-hydroxy-4-methylcoumarin, a closely related and well-documented example that illustrates the principles applicable to 5,8-dimethoxycoumarin derivatives.

Materials and Equipment

Reagents:

  • Substituted Phenol (e.g., Resorcinol for 7-hydroxy-4-methylcoumarin)

  • Ethyl Acetoacetate

  • Catalyst (e.g., Fly Ash, Oxalic Acid, or Silica-Supported Sulfuric Acid)[12][13]

  • Ethanol (for recrystallization)

  • Deionized Water

Equipment:

  • Dedicated Microwave Reactor for Organic Synthesis (e.g., CEM Discover, Biotage Initiator) with appropriate reaction vessels and pressure monitoring.[14]

  • Magnetic Stirrer and Stir Bars

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Melting Point Apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Safety Precautions
  • Microwave Safety: Only use microwave reactors specifically designed for chemical synthesis.[15][16] Domestic microwave ovens are not suitable due to the lack of pressure and temperature control, which can lead to explosions.[15] Always inspect reaction vessels for cracks or defects before use.[17] Do not exceed the recommended fill volume or pressure limits of the vessel.[14][17]

  • Chemical Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • High-Pressure Reactions: Be aware that heating solvents above their boiling point in a sealed vessel will generate high pressure.[14] Allow the vessel to cool completely before opening.[14]

Step-by-Step Synthesis Procedure

This procedure is adapted from solvent-free microwave-assisted Pechmann condensation protocols.[13]

  • Reactant Preparation: In a suitable microwave reaction vessel equipped with a magnetic stir bar, combine the substituted phenol (10 mmol) and ethyl acetoacetate (10 mmol).

  • Catalyst Addition: Add the chosen acid catalyst. For example, fly ash (as a green catalyst) or a catalytic amount of oxalic acid (e.g., 1g).[13]

  • Reaction Setup: Securely seal the reaction vessel according to the microwave reactor manufacturer's instructions. Place the vessel inside the microwave cavity.

  • Microwave Irradiation: Program the microwave reactor to the desired power and time. A typical starting point is a power of 300-700 W for a duration of 5-10 minutes.[13] The reaction progress can be monitored by TLC.

  • Cooling and Workup: After irradiation is complete, allow the vessel to cool to room temperature. Carefully open the vessel in a fume hood.

  • Isolation of Crude Product: Add cold water to the reaction mixture and stir. The solid product will precipitate. Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure coumarin derivative.[13]

  • Drying: Dry the purified product in a desiccator or vacuum oven.

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactone carbonyl (C=O) stretch, which is characteristic of coumarins.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[7]

  • Melting Point Analysis: To assess the purity of the final compound.

Representative Data

The following table provides expected data for a representative 7-hydroxy-4-methylcoumarin synthesized via this method.

ParameterExpected Result
Appearance Yellowish solid[13]
Yield >90%[13]
Melting Point 184-186 °C[13]
¹H NMR (CDCl₃, δ ppm) 2.2 (s, 3H, -CH₃), 6.1 (s, 1H, vinyl H), 6.83 (d, 1H), 6.97 (dd, 1H), 7.5 (d, 1H)[13]
IR (KBr, cm⁻¹) ~1740 (C=O, lactone), ~1625 (C=C)[13]
MS (m/z) 175 (M-H)⁻[13]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Insufficient microwave power or time.- Inactive catalyst.- Incorrect stoichiometry.- Optimize microwave parameters (increase power, time, or temperature).- Use a fresh or different acid catalyst.- Verify the molar ratios of reactants.
Incomplete Reaction - Reaction time is too short.- Poor mixing.- Increase the irradiation time.- Ensure adequate stirring with a properly sized magnetic stir bar.
Formation of Byproducts - Temperature is too high.- Prolonged reaction time.- Reduce microwave power or set a lower maximum temperature.- Monitor the reaction by TLC and stop when the starting material is consumed.
Difficulty in Purification - Presence of unreacted starting materials or catalyst.- Ensure thorough washing of the crude product.- Employ column chromatography for purification if recrystallization is insufficient.

Conclusion

Microwave-assisted synthesis, particularly through the Pechmann condensation, offers a rapid, efficient, and environmentally conscious method for producing 5,8-dimethoxycoumarin derivatives.[18] This approach significantly reduces reaction times and often improves yields compared to conventional heating methods.[19] The protocols and guidelines presented here provide a solid foundation for researchers and scientists in drug development to explore the synthesis of this important class of compounds.

Workflow Diagram

Synthesis_Workflow A 1. Reagent Preparation (Phenol, β-Ketoester, Catalyst) B 2. Microwave Irradiation (Sealed Vessel, 5-10 min) A->B Load into Reactor C 3. Workup (Cooling, Precipitation with H₂O) B->C Reaction Complete D 4. Isolation (Vacuum Filtration) C->D E 5. Purification (Recrystallization from Ethanol) D->E F 6. Characterization (NMR, IR, MS, MP) E->F Pure Product

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of methoxy groups in 5,8-dimethoxycoumarin

Welcome to the technical support guide for 5,8-dimethoxycoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the unintended hydrol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5,8-dimethoxycoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the unintended hydrolysis of the methoxy groups on this compound. Understanding the stability of these functional groups is critical for ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is 5,8-dimethoxycoumarin and why is the stability of its methoxy groups important?

A1: 5,8-Dimethoxycoumarin is a naturally occurring organic compound belonging to the coumarin family. The two methoxy (-OCH₃) groups on the aromatic ring are crucial for its biological activity and physicochemical properties.[1][2][3] Unintended hydrolysis, the cleavage of these ether linkages, converts them into hydroxyl (-OH) groups, forming 5,8-dihydroxycoumarin. This transformation can significantly alter the molecule's solubility, receptor binding affinity, and overall efficacy, leading to inconsistent and unreliable experimental outcomes.

Q2: Under what conditions are the methoxy groups of 5,8-dimethoxycoumarin susceptible to hydrolysis?

A2: The methoxy groups, which are aryl methyl ethers, are generally stable but can be cleaved under specific conditions.[4] The primary culprits are strong acidic or basic conditions, particularly at elevated temperatures. The coumarin core itself can also be sensitive to pH, which can influence the stability of the entire molecule.[5][6]

Q3: How can I detect if hydrolysis of the methoxy groups has occurred in my sample?

A3: Several analytical techniques can be employed to detect the hydrolysis of 5,8-dimethoxycoumarin. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating the parent compound from its hydrolyzed products.[7][8] Mass spectrometry (MS) can be used to identify the molecular weights of the compounds in your sample, confirming the presence of 5,8-dihydroxycoumarin. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe structural changes, such as the disappearance of the methoxy protons and the appearance of hydroxyl protons.

Q4: Are there any general handling and storage recommendations to maintain the integrity of 5,8-dimethoxycoumarin?

A4: For optimal stability, 5,8-dimethoxycoumarin should be stored as a solid in a cool, dark, and dry place. When preparing solutions, use aprotic solvents like DMSO or DMF for stock solutions. For aqueous experiments, prepare fresh solutions in a buffered system at a neutral or slightly acidic pH (pH 4-7) and use them promptly.[9] Avoid prolonged storage of aqueous solutions, especially at room temperature or higher.

Troubleshooting Guide: Preventing Methoxy Group Hydrolysis

This section provides detailed troubleshooting guidance for common experimental scenarios that can lead to the unwanted hydrolysis of 5,8-dimethoxycoumarin.

Issue 1: Degradation Under Acidic Conditions

Symptoms:

  • Loss of biological activity of the compound.

  • Appearance of a new, more polar spot on Thin Layer Chromatography (TLC).

  • Emergence of an additional peak in HPLC chromatograms, typically with a shorter retention time.

  • Mass spectrometry data indicating the presence of a compound with a lower molecular weight corresponding to the loss of one or two methyl groups.

Root Cause Analysis:

Acid-catalyzed cleavage of aryl methyl ethers is a well-documented reaction.[10][11][12] The mechanism involves the protonation of the ether oxygen, making it a better leaving group. A nucleophile, such as a halide ion from the acid (e.g., Br⁻ from HBr) or water, then attacks the methyl carbon in an Sₙ2 reaction, cleaving the C-O bond.[12][13] While aryl ethers are generally stable, harsh acidic conditions (e.g., concentrated HCl, HBr, or HI) and elevated temperatures can drive this reaction.[4][11][12]

Caption: Acid-catalyzed Sₙ2 hydrolysis of a methoxy group.

Preventative Measures & Protocols:

  • pH Control: Maintain the pH of your reaction mixture between 4 and 7. If acidic conditions are necessary, use the mildest possible acid and the lowest effective concentration.

  • Buffer Selection: Employ a suitable buffer system to maintain a stable pH. Phosphate or citrate buffers are often good choices.

  • Temperature Management: Avoid heating acidic solutions of 5,8-dimethoxycoumarin. If elevated temperatures are required for your experiment, conduct a preliminary stability study to determine the degradation rate under your specific conditions.

  • Alternative Reagents: If a reaction requires the removal of a methyl ether, be aware that this is the process you are trying to avoid. If your synthesis involves other functional groups that require acidic conditions for transformation, consider if alternative, milder methods exist.

Experimental Protocol: Stability Assessment under Acidic Conditions

  • Prepare Solutions: Prepare a stock solution of 5,8-dimethoxycoumarin in a minimal amount of DMSO. Dilute this stock into a series of aqueous buffers with varying acidic pH values (e.g., pH 2, 4, 5, 6).

  • Incubation: Incubate the solutions at the desired experimental temperature (e.g., room temperature, 37°C, 50°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quench and Analyze: Immediately quench any potential reaction by neutralizing the aliquot with a suitable base. Analyze the samples by HPLC to quantify the remaining 5,8-dimethoxycoumarin and the formation of any hydrolysis products.

  • Data Interpretation: Plot the concentration of 5,8-dimethoxycoumarin as a function of time for each pH and temperature condition to determine the stability profile.

Issue 2: Degradation Under Basic Conditions

Symptoms:

  • Similar to acidic degradation: loss of activity, changes in chromatographic profiles, and mass spec evidence of demethylation.

  • Potential for color changes in the solution, as the resulting phenolates may be colored.

Root Cause Analysis:

While aryl ethers are generally resistant to base-catalyzed cleavage, strong bases at high temperatures can promote hydrolysis.[14] The mechanism is typically an SₙAr (nucleophilic aromatic substitution) type reaction, which is generally less favorable for methoxy groups unless the aromatic ring is activated by strong electron-withdrawing groups. However, prolonged exposure to even moderately basic conditions (pH > 8) can lead to gradual hydrolysis, especially at elevated temperatures. Additionally, the coumarin lactone ring itself can be susceptible to hydrolysis under basic conditions, which could potentially impact the stability of the methoxy groups.[15]

Caption: Base-promoted hydrolysis of a methoxy group.

Preventative Measures & Protocols:

  • pH Management: Avoid strongly basic conditions (pH > 8). If basic conditions are unavoidable, use the mildest base and lowest concentration possible.

  • Buffer Systems: Utilize buffers such as phosphate or borate to maintain a stable pH in the desired range.

  • Temperature Control: As with acidic conditions, avoid heating basic solutions of the compound.

  • Reaction Time: Minimize the duration of exposure to basic conditions.

Experimental Protocol: Stability Assessment under Basic Conditions

This protocol is analogous to the one for acidic conditions, but with a different set of pH values.

  • Prepare Solutions: Prepare a stock solution of 5,8-dimethoxycoumarin in DMSO. Dilute this into a series of aqueous buffers with varying basic pH values (e.g., pH 8, 9, 10, 12).

  • Incubation: Incubate the solutions at the intended experimental temperature.

  • Time-Point Analysis: Withdraw aliquots at regular intervals.

  • Quench and Analyze: Neutralize the aliquots with a suitable acid and analyze by HPLC.

  • Data Interpretation: Determine the stability profile under the tested basic conditions.

Summary of Recommended pH and Temperature Conditions
ConditionpH RangeTemperatureRecommendations
Optimal Stability 4 - 7< 25°CIdeal for storage and most experiments.
Caution Advised 2 - 4 or 7 - 825°C - 40°CMonitor for degradation, especially over long incubation times.
High Risk < 2 or > 8> 40°CAvoid these conditions unless absolutely necessary. Expect significant hydrolysis.

Advanced Topic: Methoxy Groups as Protecting Groups

In organic synthesis, methoxy groups are often used as protecting groups for phenols due to their high stability.[4][16] The conditions required to cleave them (e.g., strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids like HBr) are harsh.[4] This inherent stability is advantageous for many applications. However, it also underscores the importance of avoiding these harsh deprotection conditions in experiments where the integrity of the methoxy groups is paramount.

Conclusion

The methoxy groups of 5,8-dimethoxycoumarin are robust under many experimental conditions. However, they are susceptible to hydrolysis under strong acidic or basic conditions, particularly when combined with elevated temperatures. By carefully controlling the pH and temperature of your experiments and by using appropriate analytical techniques to monitor the stability of your compound, you can ensure the integrity of your research and the reliability of your data.

References

  • Benchchem. (n.d.). Efficacy comparison of different protecting groups for phenols in synthesis.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Wutz, P. G. M., & Greene, T. W. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
  • ResearchGate. (n.d.). Protection for Phenols and Catechols.
  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay.
  • Laskar, D. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering.
  • Benchchem. (n.d.). Solubility and stability of Coumarin-C2-exo-BCN.
  • ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment.
  • Wikipedia. (n.d.). Ether cleavage.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
  • Trnková, L., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. PMC.
  • Das, U., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. PMC.
  • Rajapaksha, P., et al. (n.d.). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. PMC.
  • Deasy, B. (1996). Development of novel analytical methods to study the metabolism of coumarin. DORAS.
  • ResearchGate. (2025). Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications.
  • Damu, G. L. V., et al. (2025). Current Developments of Coumarin Compounds in Medicinal Chemistry. ResearchGate.
  • Kharat, M., et al. (2017). Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment. Journal of Agricultural and Food Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Decoding the Signature Fragmentation of 5,8-Dimethoxycoumarin: A Comparative Mass Spectrometry Guide

For Immediate Publication A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of natural product analysis and drug discovery, mass spectrometry stands a...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product analysis and drug discovery, mass spectrometry stands as an indispensable tool for structural elucidation. The fragmentation patterns observed serve as molecular fingerprints, offering deep insights into the compound's architecture. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 5,8-dimethoxycoumarin.

Due to the absence of specific, published experimental fragmentation data for 5,8-dimethoxycoumarin, this guide establishes a robust, predictive framework. This is achieved by drawing comparisons with the known fragmentation behaviors of its isomers, notably 5,7-dimethoxycoumarin and 6,7-dimethoxycoumarin, and grounding the analysis in the well-established principles of coumarin mass spectrometry.

The Foundational Principles of Coumarin Fragmentation

Under electron ionization (EI), coumarins exhibit characteristic fragmentation patterns. The primary cleavage event is the loss of a neutral carbon monoxide (CO) molecule from the pyranone ring, leading to the formation of a benzofuran radical cation. This is often followed by a subsequent loss of another CO molecule.[1][2][3] The presence and position of substituents, such as methoxy groups, introduce additional, competing fragmentation pathways that are crucial for isomeric differentiation.

Comparative Fragmentation Analysis: The Influence of Methoxy Group Positioning

The fragmentation of methoxy-substituted coumarins is primarily directed by the initial loss of a methyl radical (•CH3) or the characteristic loss of CO from the coumarin core. The relative abundance of the resulting ions is highly dependent on the stability of the precursor and fragment ions, which is influenced by the position of the methoxy groups.

The Case of 6,7-Dimethoxycoumarin

The fragmentation of 6,7-dimethoxycoumarin has been studied and provides a solid basis for comparison. The primary fragmentation pathway involves the loss of a methyl radical to form a stable quinonoid-like structure, which is the base peak in the spectrum. This is followed by the sequential loss of two molecules of carbon monoxide.

Insights from 5,7-Dimethoxycoumarin

Publicly available mass spectral data for 5,7-dimethoxycoumarin reveals a molecular ion at m/z 206, with significant fragment ions at m/z 178, 163, and 113.[4] This suggests an initial loss of CO (206 -> 178) or a methyl radical (206 -> 191, which is not a major peak), followed by further fragmentation. The ion at m/z 163 likely arises from the loss of a methyl radical from the m/z 178 ion.

Predicted Fragmentation Pathways of 5,8-Dimethoxycoumarin

Based on the established principles and isomeric data, we can predict the primary fragmentation pathways for 5,8-dimethoxycoumarin (Molecular Weight: 206.19 g/mol ). The molecular ion [M]+• will be observed at m/z 206. Two competing initial fragmentation pathways are proposed:

  • Loss of a Methyl Radical (•CH3): The initial loss of a methyl radical from one of the methoxy groups will result in a fragment ion at m/z 191. This is expected to be a prominent fragmentation pathway. The subsequent loss of a CO molecule would yield a fragment at m/z 163. A second CO loss would then lead to an ion at m/z 135.

  • Loss of Carbon Monoxide (CO): The characteristic loss of CO from the pyranone ring will produce a fragment ion at m/z 178. This ion can then lose a methyl radical to form a fragment at m/z 163.

The fragment at m/z 163 is a key convergence point for both proposed pathways. Further fragmentation of this ion through the loss of another CO molecule would result in an ion at m/z 135.

Summary of Predicted Fragmentation Data
m/z Proposed Fragment Structure Proposed Fragmentation Step
206[M]+•Molecular Ion
191[M - •CH3]+Loss of a methyl radical
178[M - CO]+•Loss of carbon monoxide
163[M - •CH3 - CO]+ or [M - CO - •CH3]+Loss of CO from m/z 191 or loss of •CH3 from m/z 178
135[M - •CH3 - 2CO]+ or [M - 2CO - •CH3]+Loss of CO from m/z 163
Visualizing the Fragmentation Pathway

fragmentation_pathway M 5,8-Dimethoxycoumarin [M]+• m/z = 206 F191 [M - •CH3]+ m/z = 191 M->F191 - •CH3 F178 [M - CO]+• m/z = 178 M->F178 - CO F163 [M - •CH3 - CO]+ m/z = 163 F191->F163 - CO F178->F163 - •CH3 F135 [M - •CH3 - 2CO]+ m/z = 135 F163->F135 - CO

Caption: Predicted EI fragmentation pathway of 5,8-dimethoxycoumarin.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation patterns, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

1. Sample Preparation

  • Dissolve 1 mg of 5,8-dimethoxycoumarin in 1 mL of a suitable volatile solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Perform a serial dilution to obtain a working concentration of 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 GC or equivalent.[1]

  • Mass Spectrometer: Agilent 5973 MS or equivalent quadrupole mass spectrometer.[1]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Injector: Splitless mode, 280°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 10 minutes at 280°C.

  • MS Transfer Line: 310°C.[1]

3. Mass Spectrometer Parameters

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[1]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3-5 minutes.

4. Data Analysis

  • Identify the peak corresponding to 5,8-dimethoxycoumarin in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern and compare it to the predicted pathways and the spectra of isomeric compounds.

Workflow for Data Acquisition and Analysis

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve 5,8-dimethoxycoumarin in solvent prep2 Dilute to working concentration prep1->prep2 gcms Inject sample into GC-MS prep2->gcms acquire Acquire data (EI, 70 eV) gcms->acquire tic Identify peak in TIC acquire->tic extract Extract mass spectrum tic->extract compare Compare with predicted fragmentation and isomers extract->compare

Caption: Experimental workflow for GC-MS analysis of 5,8-dimethoxycoumarin.

Conclusion

References

  • Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. Available from: [Link]

  • Shapiro, R. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXVI. Mass Spectral Fragmentation of 6,7-Dimethoxycoumarin. The Journal of Organic Chemistry, 30(3), 955-957. Available from: [Link]

  • Saba, A., et al. (2009). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Spectroscopy Letters, 42(2), 95-99. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). Coumarin. PubChem Compound Summary for CID 323. Retrieved from [Link].

  • Kulyk, K., et al. (2022). A TPD-MS study of the interaction of coumarins and their heterocyclic derivatives with a surface of fumed silica and nanosized oxides CeO2/SiO2, TiO2/SiO2, Al2O3/SiO2. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). 5,7-Dimethoxycoumarin. PubChem Compound Summary for CID 2775. Retrieved from [Link].

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